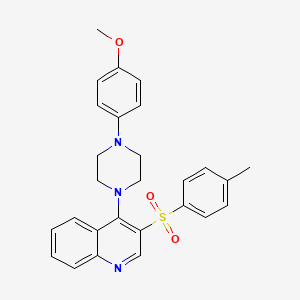

4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The methoxyphenyl group attached to the piperazine ring could potentially enhance the lipophilicity and thus the bioavailability of the compound .

科学研究应用

合成和表征

4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉结构相关的化合物因其荧光性质和受体亲和力而被合成和表征。例如,已经开发出具有 1-芳基哌嗪结构的人 5-HT1A 受体的环境敏感荧光配体,显示出高受体亲和力和良好的荧光特性,这对于通过荧光显微镜可视化细胞中过表达的受体很有价值 (Lacivita 等人,2009)。

抗菌和抗真菌活性

已经合成并筛选了几种衍生物,以了解其抗菌活性。新型 1,2,4-三唑衍生物对测试微生物表现出良好或中等活性,表明在对抗微生物感染方面具有潜在应用 (Bektaş 等人,2007)。

抗癌和抗氧化活性

含有4-芳基-1-哌嗪部分并与异喹啉生物碱小檗碱连接的化合物已被合成并评估其抗癌和抗氧化活性。几种化合物表现出显着的效力,表明了开发新的抗癌剂的有希望的方向 (Mistry 等人,2015)。

缓蚀

在工业应用方面,一些衍生物已被研究其缓蚀性能。派生自维斯纳吉酮和凯林酮的 7-烷基-8-羟基喹啉等化合物已显示出作为酸性环境中钢的缓蚀剂的有效性,证明了它们在材料科学和工程学中的实用性 (El faydy 等人,2020)。

分子对接和 SAR 研究

针对各种受体的衍生物(如5-HT1A 和 5-HT7)的分子对接和构效关系 (SAR) 研究提供了对其潜在治疗应用及其活性的分子基础的见解。这些研究对于合理设计具有改进的疗效和选择性的新治疗剂至关重要 (Intagliata 等人,2017)。

作用机制

Target of Action

Compounds with similar structures, such as n-(4-methoxyphenyl)piperazine and 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles , have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Biochemical Pathways

Compounds with similar structures have been found to affect the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

Similar compounds have been found to exhibit alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

Similar compounds have been found to exhibit inhibitory effects compared to tacrine .

属性

IUPAC Name |

4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-20-7-13-23(14-8-20)34(31,32)26-19-28-25-6-4-3-5-24(25)27(26)30-17-15-29(16-18-30)21-9-11-22(33-2)12-10-21/h3-14,19H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBYAYRUJKILTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)

![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)

![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)

![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)